molecular formula C16H18N6O2 B2690937 1-{[3-(3-nitrophenyl)-1H-1,2,4-triazol-1-yl]methyl}-4-(prop-2-yn-1-yl)piperazine CAS No. 1241306-29-5

1-{[3-(3-nitrophenyl)-1H-1,2,4-triazol-1-yl]methyl}-4-(prop-2-yn-1-yl)piperazine

Cat. No.: B2690937
CAS No.: 1241306-29-5
M. Wt: 326.36
InChI Key: XCJIGMMLMFIWMY-UHFFFAOYSA-N
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Description

1-{[3-(3-nitrophenyl)-1H-1,2,4-triazol-1-yl]methyl}-4-(prop-2-yn-1-yl)piperazine is a complex organic compound featuring a triazole ring, a nitrophenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(3-nitrophenyl)-1H-1,2,4-triazol-1-yl]methyl}-4-(prop-2-yn-1-yl)piperazine typically involves multiple steps:

  • Formation of the Triazole Ring:

    • The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
    • Example: Reacting 3-nitrobenzohydrazide with an appropriate nitrile in the presence of a base like sodium hydroxide.
  • Attachment of the Nitrophenyl Group:

    • The nitrophenyl group is introduced through a nucleophilic substitution reaction.
    • Example: Reacting the triazole intermediate with 3-nitrobenzyl chloride in the presence of a base like potassium carbonate.
  • Formation of the Piperazine Ring:

    • The piperazine ring is formed by reacting the triazole-nitrophenyl intermediate with propargyl bromide under basic conditions.
    • Example: Using sodium hydride as a base to facilitate the reaction.

Industrial Production Methods:

  • Industrial production may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

  • Oxidation:

    • The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
    • Common reagents: Potassium permanganate, hydrogen peroxide.
  • Reduction:

    • The nitrophenyl group can be reduced to an amino group.
    • Common reagents: Hydrogen gas with a palladium catalyst, sodium borohydride.
  • Substitution:

    • The triazole ring can participate in nucleophilic substitution reactions.
    • Common reagents: Alkyl halides, acyl chlorides.

Major Products:

  • Oxidation of the nitrophenyl group can yield nitroso derivatives.
  • Reduction of the nitrophenyl group can yield amino derivatives.
  • Substitution reactions can yield various alkylated or acylated triazole derivatives.

Chemistry:

  • Used as a building block for synthesizing more complex molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its antimicrobial and antifungal properties.
  • Potential use in developing new pharmaceuticals targeting specific enzymes or receptors.

Medicine:

  • Explored for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
  • Studied for its neuroprotective effects in treating neurological disorders.

Industry:

  • Used in the development of new materials with specific electronic or optical properties.
  • Potential applications in the design of sensors and catalysts.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on its application:

    Biological Activity: It may interact with cellular components such as DNA, proteins, and enzymes, leading to inhibition or activation of biological pathways.

    Molecular Targets: Potential targets include microbial cell walls, cancer cell DNA, and specific enzymes involved in metabolic pathways.

    Pathways Involved: The compound may affect oxidative stress pathways, apoptosis, and signal transduction pathways.

Comparison with Similar Compounds

    1-{[3-(4-nitrophenyl)-1H-1,2,4-triazol-1-yl]methyl}-4-(prop-2-yn-1-yl)piperazine: Similar structure but with a different position of the nitro group.

    1-{[3-(3-nitrophenyl)-1H-1,2,4-triazol-1-yl]methyl}-4-(prop-2-yn-1-yl)morpholine: Similar structure but with a morpholine ring instead of a piperazine ring.

Uniqueness:

  • The specific arrangement of the nitrophenyl group and the triazole ring in 1-{[3-(3-nitrophenyl)-1H-1,2,4-triazol-1-yl]methyl}-4-(prop-2-yn-1-yl)piperazine provides unique reactivity and biological activity compared to its analogs.
  • Its ability to undergo diverse chemical reactions and its potential applications in various fields make it a compound of significant interest.

Properties

IUPAC Name

1-[[3-(3-nitrophenyl)-1,2,4-triazol-1-yl]methyl]-4-prop-2-ynylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2/c1-2-6-19-7-9-20(10-8-19)13-21-12-17-16(18-21)14-4-3-5-15(11-14)22(23)24/h1,3-5,11-12H,6-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJIGMMLMFIWMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)CN2C=NC(=N2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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